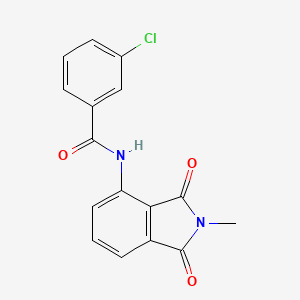

3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of isoindole . It has a molecular formula of C18H11ClN2O3S . It is a solid substance and its molecular weight is 370.810 Da .

Synthesis Analysis

The synthesis of such compounds usually involves the condensation of a phthalic anhydride with primary amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

The molecular structure is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C11H9ClN2O3/c1-14-10(16)7-3-2-6(13-9(15)5-12)4-8(7)11(14)17/h2-4H,5H2,1H3,(H,13,15) .Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 370.810 Da . The InChI Code for this compound is 1S/C11H9ClN2O3/c1-14-10(16)7-3-2-6(13-9(15)5-12)4-8(7)11(14)17/h2-4H,5H2,1H3,(H,13,15) .Mécanisme D'action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, mediating excitatory synaptic transmission. The compound also exhibits submicromolar activity at PDE6 , δ- and κ-opioid receptors , and the ether-a-go-go related gene (ERG) potassium channel .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of the mGluR5 . It potentiates mGluR5 responses by actions at a site that overlaps with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a previously identified negative allosteric modulator of this receptor .

Safety and Hazards

Orientations Futures

The future directions for this compound could involve further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . It could also involve further exploration of its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 .

Analyse Biochimique

Biochemical Properties

3-chloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), potentiating the receptor’s responses to glutamate . Additionally, it exhibits submicromolar activity at phosphodiesterase 6 (PDE6), δ- and κ-opioid receptors, and the ether-a-go-go related gene (ERG) potassium channel . These interactions highlight the compound’s versatility and potential in modulating biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGluR5 can lead to enhanced synaptic transmission and plasticity, impacting neuronal communication and potentially offering therapeutic benefits for neurological disorders . Furthermore, its activity at PDE6 and opioid receptors suggests potential roles in visual and pain modulation, respectively .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a positive allosteric modulator of mGluR5, it binds to a novel site on the receptor, distinct from the glutamate binding site, thereby enhancing the receptor’s response to its natural ligand . This modulation can lead to increased calcium influx and activation of downstream signaling pathways. Additionally, its activity at PDE6 and opioid receptors involves inhibition or activation of these enzymes, further influencing cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained modulation of mGluR5 activity, suggesting potential for chronic therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively modulates mGluR5 activity without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PDE6, influencing metabolic flux and metabolite levels . The compound’s modulation of mGluR5 also impacts metabolic pathways related to neurotransmitter synthesis and degradation, further highlighting its biochemical significance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. Its interaction with mGluR5 suggests localization in neuronal tissues, where it can modulate synaptic transmission . Additionally, its activity at PDE6 and opioid receptors indicates potential distribution in visual and pain-related tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is likely to be localized in synaptic membranes, where it can interact with mGluR5 and modulate synaptic transmission . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Propriétés

IUPAC Name |

3-chloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c1-19-15(21)11-6-3-7-12(13(11)16(19)22)18-14(20)9-4-2-5-10(17)8-9/h2-8H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSSYPRCHIOVRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,5-dimethyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxylate](/img/structure/B6523882.png)

![4-[(3-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6523890.png)

![N-(2-fluorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6523900.png)

![methyl 3-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523912.png)

![3-(3,5-dimethylpiperidin-1-yl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B6523918.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B6523921.png)

![ethyl 4-[4-(4-phenylpiperazine-1-carbonyl)benzenesulfonyl]piperazine-1-carboxylate](/img/structure/B6523947.png)

![ethyl 4-(2-{[3-(2-{[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}ethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6523957.png)

![3-{[4-(4-benzylpiperazine-1-carbonyl)phenyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B6523966.png)

![N-(1-benzylpiperidin-4-yl)-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B6523972.png)

![methyl 3-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6523975.png)

![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenoxypropan-1-one](/img/structure/B6523981.png)